molecular formula C13H12N2O4 B3889492 (5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3889492
M. Wt: 260.24 g/mol
InChI Key: ONYLNEMWQQBVHW-JXMROGBWSA-N
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Description

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound with a complex structure It belongs to the class of diazinane derivatives and is characterized by the presence of a methoxyphenyl group and a methylidene group attached to the diazinane ring

Properties

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-12(17)10(11(16)14-13(15)18)7-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,14,16,18)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLNEMWQQBVHW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-methoxybenzaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione stands out due to its specific structural features, such as the methoxyphenyl and methylidene groups, which confer unique chemical and biological properties. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has potential therapeutic uses. Compared to Ringer’s lactate solution and steviol glycoside, which have well-defined applications, this compound is still being explored for its diverse potential in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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